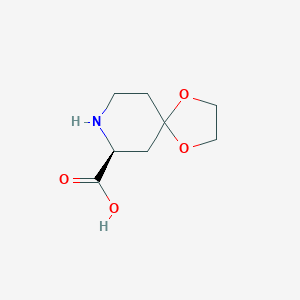

(S)-4-oxopipecolic acid ethylene acetal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-4-oxopipecolic acid ethylene acetal is a cyclic compound derived from pipecolic acid, a non-proteinogenic amino acid. This compound features an ethylene acetal protecting group, which is commonly used in organic synthesis to protect carbonyl functionalities during chemical reactions. The (S)-configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-oxopipecolic acid ethylene acetal typically involves the protection of the carbonyl group of 4-oxopipecolic acid using ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethylene glycol to form the acetal. Common acid catalysts used in this process include p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity, often using environmentally friendly catalysts and solvents. The removal of water produced during the reaction is crucial to drive the equilibrium towards acetal formation, which can be achieved using molecular sieves or a Dean-Stark apparatus .

化学反応の分析

Acid-Mediated Cyclization Reactions

Under acidic conditions, the compound participates in cyclization to form fused heterocycles:

Key Reaction :

S 4 oxopipecolic acid ethylene acetalHCl MeOHtrans 4 oxopiperidine derivatives

Table 2: Cyclization Outcomes

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Enones with Boc-protected amine | 2 M HCl, 65°C, 12 h | trans-6-alkyl-4-oxopiperidine | 78% |

-

Mechanistic Insight : The reaction proceeds via a 6-endo-trig cyclization, favored kinetically to yield trans-diastereomers. Prolonged exposure to acid shifts equilibrium toward cis-isomers .

Nucleophilic Addition and Ring-Opening

The oxo group and acetal moiety enable diverse nucleophilic attacks:

Reaction Pathways :

-

Amine addition : Primary amines attack the protonated carbonyl, forming Schiff bases.

-

Alcohol exchange : Methanol or ethanol substitutes the ethylene glycol acetal under acidic conditions.

Table 3: Nucleophilic Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | H₂SO₄, reflux | N-Benzylimine derivative | 65% | |

| Methanol | PPTS, 25°C | Methyl-protected acetal | 58% |

Enzymatic Conversion in Metabolic Pathways

The compound acts as an intermediate in lysine catabolism:

-

Role : Converted to pipecolic acid derivatives via NADPH-dependent reductase enzymes .

-

Biomarker utility : Elevated levels correlate with pyridoxine-dependent epilepsy, detectable via LC-MS/MS .

pH-Dependent Equilibrium and Tautomerism

The compound exhibits pH-sensitive equilibria between linear and cyclic forms:

Key Observations :

-

Acidic conditions : Reversible ring-opening to α-aminoadipic semialdehyde (α-AASA), which tautomerizes to Δ¹-piperideine-6-carboxylate (Δ¹-P6C) .

Table 4: Equilibrium Constants

| pH | Dominant Form | Stability (kcal/mol) | Reference |

|---|---|---|---|

| 7.0 | Cyclic acetal | -9.1 | |

| 2.0 | Linear α-AASA | +5.9 |

科学的研究の応用

Building Block for Alkaloids

One of the primary applications of (S)-4-oxopipecolic acid ethylene acetal is as a building block in the synthesis of various alkaloids. For instance, it has been utilized in the total synthesis of quinolizidine alkaloids, such as (+)-myrtine and (−)-solenopsin A. The synthesis involves an acid-mediated cyclization process that allows for the formation of complex piperidine structures from simpler precursors .

Table 1: Synthesis of Alkaloids Using this compound

| Alkaloid | Synthesis Method | Yield (%) |

|---|---|---|

| (+)-Myrtine | Two-step cyclization | 62 |

| (−)-Solenopsin A | Dithioketal formation and reduction | 77 |

Peptide Synthesis

This compound is also employed in peptide synthesis, where it serves as a protected amino acid derivative. Its ability to participate in coupling reactions makes it valuable for constructing peptide chains, particularly in the development of peptide-based therapeutics.

Enzyme Inhibitors

Research has indicated that derivatives of (S)-4-oxopipecolic acid can act as enzyme inhibitors, particularly against certain proteases. This property is crucial for drug development, especially in creating therapeutic agents targeting diseases linked to protease activity .

Mass Spectrometry Applications

Recent advancements have introduced methods for quantifying oxopiperidine derivatives, including this compound, using mass spectrometry. This technique enhances the ability to detect and measure these compounds in biological samples, which is essential for pharmacokinetic studies .

Mechanistic Insights

The mechanism of action for this compound primarily involves its reactivity as a nucleophile or electrophile in various chemical reactions. Its oxo group can facilitate nucleophilic attacks, while the acetal moiety can participate in cyclization reactions under acidic conditions.

Case Study 1: Synthesis of (+)-Myrtine

A study demonstrated the use of this compound in synthesizing (+)-myrtine through a two-step process involving cyclization and subsequent functional group transformations. The final product was obtained with a yield of 62%, showcasing the compound's utility in synthesizing complex natural products .

Case Study 2: Quantitation via Mass Spectrometry

Another investigation focused on developing mass spectrometry techniques to quantify (S)-4-oxopipecolic acid derivatives in biological matrices. This approach facilitated the understanding of their pharmacokinetic profiles and potential therapeutic effects .

作用機序

The mechanism of action of (S)-4-oxopipecolic acid ethylene acetal involves its ability to protect carbonyl groups during chemical reactions. The acetal group is stable under neutral and basic conditions but can be selectively hydrolyzed under acidic conditions to regenerate the carbonyl functionality . This property makes it valuable in synthetic chemistry for protecting sensitive carbonyl groups during multi-step reactions.

類似化合物との比較

Similar Compounds

4-oxopipecolic acid: The parent compound without the acetal protecting group.

Ethylene glycol acetals: Other compounds with ethylene glycol protecting groups, such as ethylene glycol dimethyl acetal.

Cyclic acetals: Compounds like 1,3-dioxolane and 1,3-dioxane, which also feature cyclic acetal structures.

Uniqueness

(S)-4-oxopipecolic acid ethylene acetal is unique due to its specific stereochemistry and the presence of both a pipecolic acid derivative and an ethylene acetal protecting group. This combination provides distinct reactivity and stability, making it useful in various synthetic and research applications.

生物活性

(S)-4-oxopipecolic acid ethylene acetal, a compound with the molecular formula C₈H₁₃N₁O₄ and CAS number 356073-54-6, has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and comparisons with related compounds.

Structural Characteristics

This compound is classified as an acetal and is structurally identified as (S)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid. Its spirocyclic structure contributes to its unique reactivity and potential interactions with biological targets. The presence of both carbonyl and acetal moieties allows it to participate in various chemical reactions, such as nucleophilic addition and hydrolysis under acidic or basic conditions.

Pharmacological Properties

Research indicates that this compound exhibits several promising biological activities that may be relevant for pharmaceutical applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms of action have yet to be elucidated.

- Enzyme Inhibition : Its structural similarity to naturally occurring compounds suggests potential interactions with enzymes and receptors, which could lead to inhibitory effects on certain biochemical pathways.

- Chiral Influence : The stereochemistry of this compound may influence its binding affinity and efficacy in biological systems, making it a candidate for further exploration in drug design.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

- Starting Materials : Utilizing chiral precursors such as pipecolic acid derivatives.

- Reactions : Employing carbonyl condensation reactions followed by acetal formation under controlled conditions.

- Purification : Techniques such as recrystallization or chromatography are typically used to isolate the desired product.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds. The following table summarizes key features:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | Spirocyclic structure with an acetal | Potential pharmaceutical applications |

| (S)-5-oxopipecolic acid ethylene acetal | Similar spirocyclic structure | Different oxo group position |

| Pipecolic Acid | Linear structure | Lacks acetal functionality |

| Lysine Derivatives | Amino acid structure | Involved in protein synthesis |

The uniqueness of this compound lies in its specific stereochemistry and spirocyclic nature, which may confer distinct biological activities not observed in its analogs.

特性

IUPAC Name |

(7S)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVFMIFGJMPRCL-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC12OCCO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CC12OCCO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。